(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol
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Overview
Description
(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol is a small molecule belonging to the class of organic compounds known as 2-benzylamino-s-triazines. These compounds are characterized by a triazine ring that is N-substituted at the 2-position with a benzylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a][1,3,5]triazin ring system, followed by the introduction of the benzylamino and butan-1-ol groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazines with different functional groups.
Scientific Research Applications
(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol involves its interaction with molecular targets such as cyclin-dependent kinase 2 and cyclin-A2 . By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cell cycle regulation and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-benzylamino-s-triazines: Compounds with similar triazine ring structures and benzylamino groups.
Pyrazolotriazines: Compounds with similar pyrazolo[1,5-a][1,3,5]triazin ring systems.
Benzylamines: Compounds with benzylamine functional groups.
Uniqueness
(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol is unique due to its specific combination of functional groups and its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N6O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-[[4-(benzylamino)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-4-15(12-26)22-18-23-17-16(13(2)3)11-21-25(17)19(24-18)20-10-14-8-6-5-7-9-14/h5-9,11,13,15,26H,4,10,12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 |
InChI Key |
SQUNOCMDMIQIQK-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C=NN2C(=N1)NCC3=CC=CC=C3)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=N1)NCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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